Home > Products > Screening Compounds P28382 > 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline
8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline -

8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline

Catalog Number: EVT-13173916
CAS Number:
Molecular Formula: C11H6BrClN2
Molecular Weight: 281.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is a synthetic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified under the category of heterocyclic compounds, specifically pyrroloquinoxalines, which are known for their diverse biological activities.

Source and Classification

The compound is identified by its CAS Number 1558435-36-1. It belongs to the broader class of quinoxalines, which are bicyclic compounds containing a fused benzene and pyrazine ring. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline typically involves multi-step organic reactions. A common approach includes:

  1. Formation of Pyrrole Derivatives: Starting from 2-nitroaniline, the Clauson-Kaas reaction is performed with 2,5-dimethoxytetrahydrofuran in acetic acid to yield a pyrrole derivative.
  2. Reduction: The nitro group is reduced using a sodium borohydride-copper(II) sulfate system to obtain an amine.
  3. Chlorodehydroxylation: The resulting amine undergoes chlorodehydroxylation using phosphorus oxychloride to form the chlorinated intermediate.
  4. Bromination: Finally, bromination can be achieved using N-bromosuccinimide to introduce the bromo substituent at the 8-position of the pyrroloquinoxaline framework.

This multi-step synthesis allows for the selective introduction of halogen groups, enhancing the compound's reactivity for further derivatization or biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is C8H3BrClN2C_8H_3BrClN_2. The compound features a fused ring system that contributes to its stability and reactivity. Key structural data includes:

  • Molecular Weight: 277.93 g/mol
  • InChI Key: UKCBGXCNXOKVTF-UHFFFAOYSA-N
  • 3D Structure: The three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, confirming the arrangement of atoms within the molecule .
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed methods such as Suzuki or Buchwald-Hartwig coupling, this compound can react with various nucleophiles (e.g., piperazines) to form more complex derivatives.
  • Electrophilic Aromatic Substitution: The presence of halogen substituents makes it susceptible to electrophilic attack, enabling further functionalization at specific positions on the aromatic rings.

These reactions are crucial for developing new derivatives with enhanced biological activity or specificity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary based on the derivative formed, general processes include:

  • Inhibition of Kinases: Many pyrroloquinoxaline derivatives exhibit inhibitory effects on specific kinases involved in cancer pathways.
  • Modulation of Receptor Activity: Compounds may act as agonists or antagonists at neurotransmitter receptors, influencing signaling pathways critical for various physiological responses.

Research indicates that these interactions can lead to significant biological effects, including anti-cancer activity or modulation of neurological functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline include:

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity but are generally established during synthesis characterization.
  • Solubility: Solubility profiles in various solvents are essential for determining suitable conditions for biological assays.

Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of halogen substituents, which can significantly influence its behavior in chemical reactions .

Applications

Scientific Uses

The applications of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline span several fields:

  • Medicinal Chemistry: Its derivatives are explored for potential anti-cancer agents due to their ability to inhibit specific kinases.
  • Neuroscience Research: Compounds derived from this structure may be investigated for their effects on neurotransmitter systems.
  • Pharmaceutical Development: Ongoing research aims to optimize these compounds for therapeutic use against various diseases.
Synthesis Methodologies and Optimization of 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline

Regioselective Halogenation Strategies for Pyrroloquinoxaline Scaffolds

Regioselective bromination at the C8 position of the pyrrolo[1,2-a]quinoxaline core is achieved using tetrabutylammonium tribromide (TBATB) as a stable, efficient brominating agent. This method overcomes limitations of traditional reagents (e.g., Br₂ or NBS) by providing exceptional control over electrophilic aromatic substitution. The electron-rich C8 position is selectively targeted due to the inherent electronic bias of the fused heterocyclic system. Li et al. demonstrated that TBATB in acetonitrile at 80°C achieves near-exclusive C8 monobromination for 4-substituted pyrroloquinoxalines, yielding 8-bromo-4-phenylpyrrolo[1,2-a]quinoxaline precursors in >90% isolated yield [2]. Chlorination at C4 is typically introduced earlier in the synthesis (e.g., via POCl₃-mediated dehydration of lactam intermediates) [4] [8]. Sequential C4-chlorination followed by C8-bromination allows orthogonal derivatization, as the C-Cl bond is amenable to subsequent Pd-catalyzed cross-coupling, while the C-Br bond offers a handle for further functionalization [2].

Multi-Step Organic Synthesis: Clauson-Kaas Reaction and Sequential Functionalization

The synthesis of 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline relies on a multi-step sequence beginning with the Clauson-Kaas reaction:

  • Pyrrole Ring Formation: 2-Nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in acetic acid under microwave irradiation to yield 1-(2-nitrophenyl)pyrrole (Step 1, 70–85% yield) [4] [8].
  • Nitro Group Reduction: The nitro group is selectively reduced using a NaBH₄/CuSO₄ system in ethanol at room temperature, furnishing 1-(2-aminophenyl)pyrrole (Step 2, 85% yield) [4] [8].
  • Cyclization and C4-Chlorination: The diamine undergoes cyclization with triphosgene (or COCl₂ equivalents) in toluene, forming pyrrolo[1,2-a]quinoxalin-4(5H)-one. Subsequent chlorodehydroxylation using phosphorous oxychloride (POCl₃) provides the key 4-chloropyrrolo[1,2-a]quinoxaline scaffold (Step 3, 75–88% yield over two steps) [4] [8].
  • C8-Bromination: Regioselective bromination of the 4-chloro intermediate with TBATB in acetonitrile at 80°C delivers 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline (Step 4, 94% yield) [2].

Table 1: Key Steps in the Synthesis of 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline

StepReactionReagents/ConditionsProductTypical Yield
1Clauson-Kaas Reaction2,5-Dimethoxytetrahydrofuran, AcOH, Δ or MW1-(2-Nitrophenyl)pyrrole70-85%
2Nitro ReductionNaBH₄, CuSO₄, EtOH, rt1-(2-Aminophenyl)pyrrole85%
3Cyclization/Chlorination(i) Triphosgene, Toluene; (ii) POCl₃4-Chloropyrrolo[1,2-a]quinoxaline75-88% (2 steps)
4Regioselective C8-BrominationTBATB, MeCN, 80°C8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline94%

Palladium-Catalyzed Cross-Coupling Reactions for Derivative Diversification

The 4-chloro and 8-bromo substituents in 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline enable orthogonal diversification via Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling (C4 Modification): The electron-deficient C4-Cl bond readily undergoes coupling with arylboronic acids (e.g., potassium phenyltrifluoroborate) using PdCl₂(dppf)·CH₂Cl₂ as the catalyst and Cs₂CO₃ as the base in THF/H₂O, yielding 8-bromo-4-arylpyrrolo[1,2-a]quinoxalines [4] [8].
  • Buchwald-Hartwig Amination (C8 Modification): The C8-Br bond participates in Pd-catalyzed amination with substituted piperazines. Optimized conditions use Pd₂(dba)₃, BINAP, and t-BuONa in toluene at 100°C, generating diverse 8-(piperazinyl)-4-chloropyrrolo[1,2-a]quinoxaline derivatives critical for biological activity exploration [4] [8]. The C4-Cl bond remains intact under these conditions, allowing further functionalization.

Solvent- and Temperature-Dependent Reaction Optimization

Optimization of the C8-bromination step revealed significant solvent and temperature effects on regioselectivity and yield using TBATB [2]:

  • Solvent Dependence: Polar aprotic solvents are crucial for high C8-monobromination selectivity. Acetonitrile (MeCN) provided optimal results (94% yield of monobrominated product). Dimethylacetamide (DMA, 61%) and DMF (77%) were less effective, while protic solvents like EtOH (54%) or non-polar solvents like EtOAc (22%) led to significantly reduced yields and increased dibromination byproducts [2].
  • Temperature Dependence: At 60°C in DMSO, monobromination (53%) competes with dibromination (28%). Increasing temperature to 80°C in DMSO shifts selectivity towards dibromination (73%). However, in MeCN at 80°C, high monobromination yield (94%) is maintained with minimal dibromination (5%). Temperatures ≥100°C reduce overall yield and selectivity [2].
  • Reagent Stoichiometry: Using 1.2 equivalents of TBATB maximizes conversion and yield without promoting excessive polybromination [2].

Table 2: Optimization of TBATB-Mediated C8-Bromination of 4-Chloropyrrolo[1,2-a]quinoxaline [2]

EntryTBATB (equiv.)SolventTemp (°C)Yield 3a (C8-Bromo)Yield 4a (1,3-Dibromo)
11.0DMSO6053%28%
21.0DMSO8015%73%
41.2DMSO8018%80%
71.2EtOH8054%9%
81.2DMA8061%20%
91.2DMF8077%18%
101.2MeCN8094%5%

Gram-Scale Synthesis and Process Feasibility

The TBATB-mediated bromination protocol is readily scalable, demonstrating its suitability for practical synthesis. Li et al. successfully performed the bromination of 4-phenylpyrrolo[1,2-a]quinoxaline (5.0 mmol scale) using TBATB in MeCN at 80°C, isolating the corresponding 8-bromo derivative in 90% yield (1.65 grams) with identical regioselectivity and purity observed on smaller scales [2]. This confirms the robustness of the methodology and its potential for producing multigram quantities of 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline and its derivatives for further biological evaluation or material science applications. The stability of TBATB, mild reaction conditions, and straightforward workup contribute significantly to the process feasibility.

Properties

Product Name

8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline

IUPAC Name

8-bromo-4-chloropyrrolo[1,2-a]quinoxaline

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

InChI

InChI=1S/C11H6BrClN2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H

InChI Key

JHMSDAHLIRWIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.